molecular formula C21H20N2O3S3 B2896803 ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 727689-63-6

ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2896803
CAS No.: 727689-63-6
M. Wt: 444.58
InChI Key: OEGJGGKEOFPDFM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O3S3 and its molecular weight is 444.58. The purity is usually 95%.
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Scientific Research Applications

Synthetic Protocols and Chemical Properties

  • Research has led to efficient synthesis methods for related heterocyclic compounds, showing advancements in the one-pot, three-component synthesis of benzodiazepine derivatives and thiophene-based compounds, contributing to the chemical repertoire with potential for further application development (Xiao-qing Li & Lan-zhi Wang, 2014).
  • Investigations into the chemical behavior of similar ethyl 2-phenylthiocarb- amoyl acetate compounds towards α-halo- carbonyl compounds have been conducted, leading to the formation of various dihydrothiazole, thiadiazole, and thiophene derivatives, demonstrating the versatility of these compounds in synthesizing a wide range of heterocyclic structures (E. Abdel‐Latif & S. Bondock, 2006).

Biological Activities and Application Potential

  • The antimicrobial and antioxidant activities of synthesized lignan conjugates and thiophene derivatives have been evaluated, with some compounds showing excellent antibacterial and antifungal properties, indicating potential for pharmaceutical applications (K. Raghavendra et al., 2016).
  • Research on novel thiophene-based bis-heterocyclic monoazo dyes has been conducted, assessing their solvatochromic behavior and tautomeric structures, which could be relevant for developing new materials with specific photophysical properties (F. Karcı & F. Karcı, 2012).

Pharmaceutical and Medicinal Chemistry Insights

  • The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been explored, showing significant effects in an in vivo model, which highlights its potential for drug development (Y. Sherif & N. Hosny, 2014).

Properties

IUPAC Name

ethyl 2-[[2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S3/c1-2-26-20(25)18-14-9-6-10-16(14)29-19(18)23-17(24)12-28-21-22-15(11-27-21)13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGJGGKEOFPDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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